molecular formula C17H18N4O2S2 B11013119 2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11013119
M. Wt: 374.5 g/mol
InChI Key: IGMLLUOSAZVTPM-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of thiazole, pyrimidine, and cycloheptane rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-9-10(2)24-17-18-8-11(15(23)21(9)17)14(22)20-16-19-12-6-4-3-5-7-13(12)25-16/h8H,3-7H2,1-2H3,(H,19,20,22)

InChI Key

IGMLLUOSAZVTPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCCC4)C

Origin of Product

United States

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